(6-Fluorochroman-3-yl)methanamine hydrochloride
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Overview
Description
(6-Fluorochroman-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H13ClFNO and a molecular weight of 217.67 g/mol . It is a fluorinated building block used in various chemical syntheses and research applications. The compound is characterized by the presence of a fluorine atom on the chroman ring and a methanamine group, making it a versatile intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 6-fluorochroman with formaldehyde and ammonium chloride under acidic conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of (6-Fluorochroman-3-yl)methanamine hydrochloride may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and quality control measures like HPLC and NMR analysis to ensure the compound meets the required standards .
Chemical Reactions Analysis
Types of Reactions
(6-Fluorochroman-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the chroman ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chromanone derivatives, while reduction can produce chromanol derivatives .
Scientific Research Applications
(6-Fluorochroman-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (6-Fluorochroman-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- (6-Chlorochroman-3-yl)methanamine hydrochloride
- (6-Bromochroman-3-yl)methanamine hydrochloride
- (6-Methylchroman-3-yl)methanamine hydrochloride
Uniqueness
(6-Fluorochroman-3-yl)methanamine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, often leading to enhanced potency and selectivity compared to its chloro, bromo, and methyl analogs .
Properties
CAS No. |
133708-30-2 |
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Molecular Formula |
C10H13ClFNO |
Molecular Weight |
217.67 g/mol |
IUPAC Name |
(6-fluoro-3,4-dihydro-2H-chromen-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10;/h1-2,4,7H,3,5-6,12H2;1H |
InChI Key |
DWHPLBHINFXWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)F)CN.Cl |
Origin of Product |
United States |
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